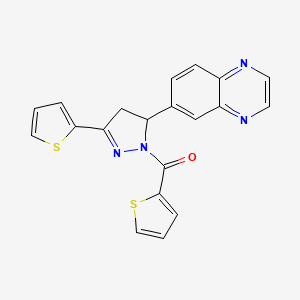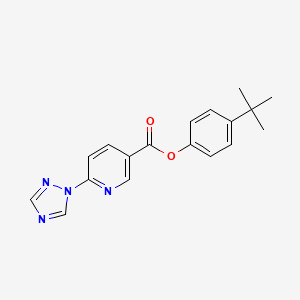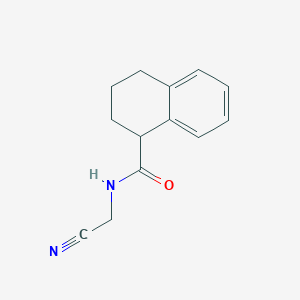
(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C20H14N4OS2 and its molecular weight is 390.48. The purity is usually 95%.
BenchChem offers high-quality (5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cytotoxicity Evaluation
A study detailed the convergent synthesis of polysubstituted diheteroaryl methanones, including quinoxaline derivatives. These compounds were evaluated for their cytotoxicity, indicating potential applications in the development of anticancer agents. The synthesis involved a cyclocondensation reaction, highlighting a method to create diverse quinoxaline-based compounds with significant cytotoxic effects at higher concentrations in human leukocytes (Bonacorso et al., 2016).
Corrosion Inhibition
Research on quinoxaline derivatives revealed their efficacy as corrosion inhibitors for mild steel in acidic environments. Experimental and computational studies on specific quinoxaline-based propanones showed they exhibit mixed-type inhibitive action, forming protective films on mild steel surfaces. This application is crucial for extending the life of metal structures and components in corrosive environments (Olasunkanmi & Ebenso, 2019).
Conducting Copolymers
Electrochemical copolymerization of quinoxaline derivatives with other compounds has been explored to synthesize conducting copolymers. These copolymers possess potential applications in electronic devices, showcasing the versatility of quinoxaline derivatives in material science. Characterization techniques such as cyclic voltammetry and scanning electron microscopy confirmed the conductive properties and morphology of the synthesized copolymers (Turac et al., 2011).
Antimicrobial Applications
Quinoxaline derivatives have been synthesized and tested for their antimicrobial properties. Studies involving the design and synthesis of new quinoxaline derivatives containing pyrazoline residue demonstrated significant antimicrobial activity against various bacterial and fungal strains. This highlights the potential of quinoxaline derivatives in developing new antimicrobial agents to combat resistant pathogens (Kumar et al., 2014).
properties
IUPAC Name |
(3-quinoxalin-6-yl-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4OS2/c25-20(19-4-2-10-27-19)24-17(12-16(23-24)18-3-1-9-26-18)13-5-6-14-15(11-13)22-8-7-21-14/h1-11,17H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWOCSUKATWQLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CS3)C4=CC5=NC=CN=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2370103.png)

![4-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]-11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2370107.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide](/img/structure/B2370112.png)
![N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide](/img/structure/B2370113.png)

![N-(2-methyl-4-thiazolo[5,4-b]pyridin-2-yl-phenyl)thiophene-2-sulfonamide](/img/structure/B2370116.png)
![[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine](/img/structure/B2370117.png)
![N-(3,4-dichlorophenyl)-2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2370119.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2370121.png)

